LCL161

Description

This compound has been used in trials studying the treatment of Leukemia, Neoplasms, Solid Tumors, Breast Cancer, and Ovarian Cancer, among others.

Smac Mimetic this compound is an orally bioavailable second mitochondrial-derived activator of caspases (SMAC) mimetic and inhibitor of IAP (Inhibitor of Apoptosis Protein) family of proteins, with potential antineoplastic activity. SMAC mimetic this compound binds to IAPs, such as X chromosome-linked IAP (XIAP) and cellular IAPs 1 and 2. Since IAPs shield cancer cells from the apoptosis process, this agent may restore and promote the induction of apoptosis through apoptotic signaling pathways in cancer cells. IAPs are overexpressed by many cancer cell types and suppress apoptosis by binding and inhibiting active caspases-3, -7 and -9, which play essential roles in apoptosis (programmed cell death), necrosis and inflammation.

LCL-161 is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 7 investigational indications.

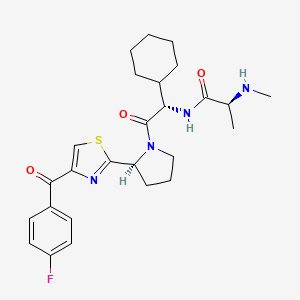

structure in first source

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-N-[(1S)-1-cyclohexyl-2-[(2S)-2-[4-(4-fluorobenzoyl)-1,3-thiazol-2-yl]pyrrolidin-1-yl]-2-oxoethyl]-2-(methylamino)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33FN4O3S/c1-16(28-2)24(33)30-22(17-7-4-3-5-8-17)26(34)31-14-6-9-21(31)25-29-20(15-35-25)23(32)18-10-12-19(27)13-11-18/h10-13,15-17,21-22,28H,3-9,14H2,1-2H3,(H,30,33)/t16-,21-,22-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFPFGVNKHCLJJO-SSKFGXFMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C3=NC(=CS3)C(=O)C4=CC=C(C=C4)F)NC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C3=NC(=CS3)C(=O)C4=CC=C(C=C4)F)NC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33FN4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501025866 |

Source

|

| Record name | (2S)-N-[(1S)-1-Cyclohexyl-2-[(2S)-2-[4-(4-fluorobenzoyl)-1,3-thiazol-2-yl]pyrrolidin-1-yl]-2-oxoethyl]-2-(methylamino)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501025866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1005342-46-0 |

Source

|

| Record name | LCL-161 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1005342460 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LCL-161 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12085 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (2S)-N-[(1S)-1-Cyclohexyl-2-[(2S)-2-[4-(4-fluorobenzoyl)-1,3-thiazol-2-yl]pyrrolidin-1-yl]-2-oxoethyl]-2-(methylamino)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501025866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-N-[(1S)-1-cyclohexyl-2-[(2S)-2-[4-(4-fluorobenzoyl)-1,3-thiazol-2-yl]-2-oxoethyl]-2-methylaminopropanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LCL-161 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6TNS415Y3P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

LCL161 Mechanism of Action in Apoptosis: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth examination of the molecular mechanisms through which LCL161, a second mitochondrial-derived activator of caspases (SMAC) mimetic, induces apoptosis in cancer cells. It details the core signaling pathways, summarizes key quantitative data, and outlines typical experimental protocols for studying its activity.

Introduction: Targeting the Apoptotic Brakes

In many cancer cells, the intrinsic and extrinsic apoptosis pathways are suppressed by the overexpression of Inhibitor of Apoptosis (IAP) proteins.[1] These proteins act as endogenous brakes on programmed cell death by directly binding to and inhibiting caspases or by modulating pro-survival signaling pathways.[1] this compound is an orally bioavailable, monovalent small molecule designed to mimic the function of the endogenous IAP antagonist, SMAC/DIABLO.[2][3] By binding to IAP proteins with high affinity, this compound effectively releases these brakes, restoring the cell's capacity to undergo apoptosis.[1][2] Its primary targets are cellular IAP1 (cIAP1), cIAP2, and the X-linked IAP (XIAP).[2][4]

Core Mechanism of Action

This compound's pro-apoptotic activity is multifaceted, primarily revolving around the derepression of caspase signaling through two distinct but interconnected actions: inducing the degradation of cIAP1/cIAP2 and neutralizing the inhibitory function of XIAP.

Inducing cIAP1/2 Degradation and Activating NF-κB

The principal mechanism of this compound involves its high-affinity binding to the BIR3 (Baculovirus IAP Repeat) domain of cIAP1 and cIAP2.[3] This interaction triggers a conformational change that activates the E3 ubiquitin ligase activity inherent to the cIAPs' RING domain, leading to their rapid auto-ubiquitination and subsequent degradation by the proteasome.[2][5]

The degradation of cIAP1/2 has a critical consequence: the stabilization of NF-κB-inducing kinase (NIK). In normal cells, cIAPs continuously ubiquitinate NIK, marking it for degradation. The removal of cIAPs by this compound allows NIK to accumulate, which in turn activates the non-canonical NF-κB pathway.[3] A key outcome of this pathway's activation is the transcriptional upregulation and autocrine or paracrine secretion of Tumor Necrosis Factor-alpha (TNFα).[3][6]

TNFα-Dependent Formation of a Death-Inducing Complex

The secreted TNFα binds to its cell surface receptor, TNFR1. In the presence of this compound (which has already removed the cIAPs), the signaling complex that forms at the receptor shifts from a pro-survival to a pro-death configuration.[5][6] Instead of activating the canonical NF-κB survival pathway, the complex recruits FADD (Fas-Associated Death Domain) and RIP1 (Receptor-Interacting Protein 1) to form a death-inducing signaling complex (DISC), sometimes referred to as the ripoptosome.[6][7]

Neutralizing XIAP and Activating Caspases

While this compound binding leads to the degradation of cIAP1/2, its interaction with XIAP is primarily inhibitory.[2] XIAP is the most potent endogenous caspase inhibitor, directly binding and neutralizing the activity of executioner caspases-3 and -7, as well as the initiator caspase-9.[1] this compound binds to the BIR domains of XIAP, preventing it from engaging with and inhibiting these caspases.[1][2]

The formation of the TNFα-driven death complex leads to the proximity-induced dimerization and auto-activation of Caspase-8.[6][8] Activated Caspase-8 then directly cleaves and activates the executioner Caspase-3 and Caspase-7.[2][7] The neutralization of XIAP by this compound ensures that this newly activated Caspase-3/7 is not inhibited, allowing it to proceed with cleaving essential cellular substrates, such as Poly (ADP-ribose) polymerase (PARP), ultimately executing the apoptotic program.[2]

Signaling Pathway Visualization

The following diagram illustrates the core mechanism of action of this compound.

Caption: this compound inhibits IAPs, leading to TNFα production and caspase-dependent apoptosis.

Quantitative Data Summary

The potency of this compound has been characterized in various biochemical and cellular assays. The following tables summarize key quantitative metrics reported in the literature.

Table 1: Biochemical Potency of this compound Against IAP Proteins

| Target Protein | Assay Type | Metric | Value (nM) | Reference |

| cIAP1 | Cellular Inhibition | IC50 | 0.4 | [9] |

| XIAP | Cellular Inhibition | IC50 | 35 | [9] |

| cIAP1-BIR3 | Binding Affinity | Ki | 17 | [10] |

| cIAP2-BIR3 | Binding Affinity | Ki | 43 | [10] |

| XIAP-BIR3 | Binding Affinity | Ki | 28 | [10] |

Table 2: Cellular Activity of this compound

| Cell Line Type | Assay | Metric | Value (µM) | Reference |

| HNSCC Cells | Cell Growth | IC50 | 32 - 95 | [2] |

| Hep3B (Hepatocellular Carcinoma) | Cell Viability | IC50 | 10.23 | [9] |

| PLC5 (Hepatocellular Carcinoma) | Cell Viability | IC50 | 19.19 | [9] |

| Ba/F3-FLT3-ITD | Cell Growth | IC50 | ~0.5 | [4] |

| MOLM13-luc+ | Cell Growth | IC50 | ~4 | [4] |

Key Experimental Protocols

Investigating the mechanism of this compound involves a standard set of molecular and cell biology techniques to probe protein levels, protein-protein interactions, and cellular phenotypes.

Western Blotting for IAP Degradation and Caspase Cleavage

This technique is essential for confirming the on-target effect of this compound (cIAP1/2 degradation) and its downstream consequence (caspase and PARP cleavage).

Protocol Outline:

-

Cell Treatment: Plate cancer cells (e.g., MDA-MB-231, Cal27) at a suitable density. Treat with a dose range of this compound (e.g., 10 nM - 1 µM) or vehicle control (DMSO) for a specified time course (e.g., 2, 6, 24 hours).[2]

-

Lysate Preparation: Harvest cells, wash with cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on a polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies overnight at 4°C. Key antibodies include: anti-cIAP1, anti-cleaved Caspase-8, anti-cleaved Caspase-3, anti-cleaved PARP, and a loading control (e.g., anti-Actin or anti-Tubulin).[11]

-

Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a digital imager or film. A decrease in the full-length cIAP1 band and the appearance of cleaved caspase/PARP bands indicate this compound activity.

Flow Cytometry for Apoptosis Detection (Annexin V/PI Staining)

This assay quantifies the percentage of cells undergoing apoptosis.

Protocol Outline:

-

Cell Treatment: Treat cells with this compound, a positive control (e.g., staurosporine), and a vehicle control for a relevant time period (e.g., 24-48 hours).[12]

-

Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included.

-

Staining:

-

Wash cells with cold PBS.

-

Resuspend cells in 1X Annexin V Binding Buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes in the dark at room temperature.

-

-

Data Acquisition: Analyze the stained cells on a flow cytometer immediately.

-

Data Analysis: Differentiate cell populations:

-

Viable: Annexin V-negative, PI-negative.

-

Early Apoptotic: Annexin V-positive, PI-negative.

-

Late Apoptotic/Necrotic: Annexin V-positive, PI-positive.

-

Necrotic: Annexin V-negative, PI-positive. An increase in the Annexin V-positive populations in this compound-treated samples confirms apoptosis induction.[2]

-

Experimental Workflow Visualization

The following diagram outlines a typical workflow for evaluating this compound's pro-apoptotic activity in vitro.

References

- 1. Facebook [cancer.gov]

- 2. This compound, a SMAC mimetic, Preferentially Radiosensitizes Human Papillomavirus Negative Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound | IAP inhibitor | Mechanism | Concentration [selleckchem.com]

- 5. Small-Molecule SMAC Mimetics as New Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound increases paclitaxel-induced apoptosis by degrading cIAP1 and cIAP2 in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 7. archive.connect.h1.co [archive.connect.h1.co]

- 8. Combination of IAP Antagonists and TNF-α-Armed Oncolytic Viruses Induce Tumor Vascular Shutdown and Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Bio-mimetic strategies to re-activate apoptotic cell death for cancer treatments [explorationpub.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

LCL161: A Potent Antagonist of Inhibitor of Apoptosis Proteins (IAPs)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

LCL161 is an orally bioavailable, small-molecule mimetic of the endogenous pro-apoptotic protein, Second Mitochondria-derived Activator of Caspases (Smac).[1] As a Smac mimetic, this compound functions as an antagonist of the Inhibitor of Apoptosis (IAP) protein family, which are frequently overexpressed in cancer cells, contributing to therapeutic resistance and tumor survival.[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols for its characterization, and visualizations of the key signaling pathways it modulates.

Mechanism of Action

This compound exerts its anti-cancer effects primarily by targeting cellular Inhibitor of Apoptosis Proteins 1 and 2 (cIAP1 and cIAP2) and the X-linked Inhibitor of Apoptosis Protein (XIAP).[3][4]

Degradation of cIAP1 and cIAP2: this compound binds with high affinity to the Baculoviral IAP Repeat (BIR) domains of cIAP1 and cIAP2.[3] This binding event triggers the E3 ubiquitin ligase activity of the cIAPs, leading to their auto-ubiquitination and subsequent proteasomal degradation.[3] The degradation of cIAP1 and cIAP2 has two major consequences:

-

Activation of the Non-Canonical NF-κB Pathway: In the absence of cIAPs, NF-κB-inducing kinase (NIK) stabilizes and activates IκB kinase α (IKKα), leading to the processing of p100 to p52. The resulting p52/RelB heterodimer translocates to the nucleus to regulate the expression of target genes, including TNFα.[5][6]

-

Sensitization to TNFα-mediated Apoptosis: The degradation of cIAPs prevents the formation of the pro-survival TNFR1 signaling complex (Complex I), which normally activates the canonical NF-κB pathway.[7] This shifts the cellular response towards the formation of a death-inducing signaling complex (DISC or Complex II), composed of FADD, pro-caspase-8, and RIPK1, leading to the activation of caspase-8 and the initiation of apoptosis.[7]

Inhibition of XIAP: this compound also binds to the BIR3 domain of XIAP, preventing it from inhibiting caspase-9, and to a lesser extent, the executioner caspases-3 and -7.[4][8] This action further lowers the threshold for apoptosis induction.

Quantitative Data

The inhibitory activity of this compound has been quantified against both isolated IAP proteins and various cancer cell lines.

| Target | Assay Type | Value | Cell Line/System | Reference(s) |

| Biochemical Assays | ||||

| cIAP1 (BIR3) | Binding Affinity (Ki) | <10 nM | Cell-free | [9] |

| cIAP2 (BIR3) | Binding Affinity (Ki) | <10 nM | Cell-free | [9] |

| XIAP (BIR3) | Binding Affinity (Ki) | >900-fold lower than cIAP1 | Cell-free | [9] |

| Cell-Based Assays | ||||

| cIAP1 | IC50 | 0.4 nM | MDA-MB-231 | [10] |

| XIAP | IC50 | 35 nM | HEK293 | [10] |

| Ba/F3-FLT3-ITD | IC50 | ~0.5 µM | Ba/F3 | [7] |

| MOLM13-luc+ | IC50 | ~4 µM | MOLM13 | [7] |

| Ba/F3-D835Y | IC50 | ~50 nM | Ba/F3 | [7] |

| Ba/F3.p210 | IC50 | ~100 nM | Ba/F3 | [7] |

| CCRF-CEM | IC50 | 0.25 µM | CCRF-CEM | [7] |

| Karpas-299 | IC50 | 1.6 µM | Karpas-299 | [7] |

| HNSCC cell lines | IC50 | 32 - 95 µM | HNSCC | [4] |

| Hep3B | IC50 | 10.23 µM | Hep3B | [10] |

| PLC5 | IC50 | 19.19 µM | PLC5 | [10] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability of adherent cancer cells in a 96-well format.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

-

Incubate the plate for the desired treatment duration (e.g., 48, 72, or 96 hours).

-

Following incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of solubilization solution to each well and mix thoroughly with a pipette to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control and plot the dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol describes the detection of apoptosis induced by this compound using flow cytometry.

Materials:

-

Treated and untreated cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Culture and treat cells with this compound for the desired time.

-

Harvest both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization.

-

Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Use unstained, Annexin V-FITC only, and PI only controls for setting compensation and gates.

-

Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Western Blotting for IAP Degradation

This protocol outlines the procedure to detect the degradation of cIAP1, cIAP2, and changes in XIAP protein levels following this compound treatment.

Materials:

-

Treated and untreated cell lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against cIAP1, cIAP2, XIAP, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Treat cells with this compound for various time points or at different concentrations.

-

Lyse the cells in ice-cold RIPA buffer.

-

Determine the protein concentration of each lysate using the BCA assay.

-

Prepare protein samples by mixing equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boiling for 5 minutes.

-

Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Apply the ECL substrate and visualize the protein bands using an imaging system.

-

Analyze the band intensities to determine the extent of IAP protein degradation relative to the loading control.

Signaling Pathways and Experimental Workflows

Caption: this compound signaling pathways.

Caption: In vitro experimental workflow.

Conclusion

This compound is a promising anti-cancer agent that targets the IAP family of proteins, thereby promoting apoptosis in cancer cells. Its dual mechanism of inducing cIAP1/2 degradation and inhibiting XIAP makes it an effective sensitizer to other therapeutic modalities, particularly those that engage TNFα signaling. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other Smac mimetics in various cancer contexts.

References

- 1. real-research.com [real-research.com]

- 2. cellbiolabs.com [cellbiolabs.com]

- 3. mdpi.com [mdpi.com]

- 4. This compound, a SMAC mimetic, Preferentially Radiosensitizes Human Papillomavirus Negative Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound enhances expansion and survival of engineered anti-tumor T cells but is restricted by death signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | this compound enhances expansion and survival of engineered anti-tumor T cells but is restricted by death signaling [frontiersin.org]

- 7. This compound | IAP inhibitor | Mechanism | Concentration [selleckchem.com]

- 8. This compound | SMAC mimetic | IAP antagonist | antitumor | TargetMol [targetmol.com]

- 9. Potent and Selective Small-Molecule Inhibitors of cIAP1/2 Proteins Reveal That the Binding of Smac Mimetics to XIAP BIR3 Is Not Required for Their Effective Induction of Cell Death in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

The Role of LCL161 in Inducing Necroptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LCL161, a small molecule Smac mimetic, is an antagonist of Inhibitor of Apoptosis Proteins (IAPs) that has demonstrated potent anti-tumor activity. Beyond its established role in promoting apoptosis, this compound is a significant inducer of necroptosis, a regulated form of necrosis, particularly in apoptosis-resistant cancer cells. This technical guide provides an in-depth overview of the molecular mechanisms by which this compound triggers necroptotic cell death, detailed experimental protocols for its study, and quantitative data from relevant research. The focus is on the core signaling axis involving Receptor-Interacting Protein Kinase 1 (RIPK1), Receptor-Interacting Protein Kinase 3 (RIPK3), and Mixed Lineage Kinase Domain-Like protein (MLKL).

Introduction to this compound and Necroptosis

This compound is an orally bioavailable, monovalent Smac mimetic that targets cellular IAP1 (cIAP1), cIAP2, and X-linked IAP (XIAP).[1][2] By mimicking the endogenous IAP antagonist Smac/DIABLO, this compound binds to the BIR domains of IAPs, leading to the degradation of cIAP1 and cIAP2 and preventing XIAP from inhibiting caspases.[1][2][3] While this can lead to apoptosis, this compound can also trigger a caspase-independent form of programmed cell death known as necroptosis.[2][4]

Necroptosis is a regulated necrotic cell death pathway that is initiated when apoptosis is blocked. It is morphologically characterized by cell swelling and rupture, leading to the release of damage-associated molecular patterns (DAMPs) and a subsequent inflammatory response. The core machinery of necroptosis involves the sequential activation of RIPK1, RIPK3, and MLKL.[4][5] this compound's ability to induce necroptosis makes it a promising therapeutic agent for cancers that have developed resistance to apoptosis.

Mechanism of this compound-Induced Necroptosis

The induction of necroptosis by this compound is a multi-step process that begins with the inhibition of IAPs. In many cellular contexts, particularly for robust induction of necroptosis, co-treatment with a caspase inhibitor like z-VAD-fmk is necessary.

-

IAP Inhibition and TNFα Signaling: this compound treatment leads to the rapid proteasomal degradation of cIAP1 and cIAP2.[1][6] cIAPs are E3 ubiquitin ligases that ubiquitinate RIPK1 within the TNFα receptor (TNFR1) signaling complex I, leading to the activation of the pro-survival NF-κB pathway. The degradation of cIAPs by this compound prevents this ubiquitination, destabilizing complex I and making RIPK1 available for the formation of a death-inducing complex.

-

Formation of the Necrosome (Complex IIb): In the absence of cIAP activity and when caspase-8 is inhibited (either by cellular factors or experimentally with agents like z-VAD-fmk), RIPK1 is deubiquitinated. This allows RIPK1 to interact with RIPK3 via their respective RIP homotypic interaction motifs (RHIMs), forming a core complex known as the necrosome.[5][7]

-

Activation of RIPK3 and MLKL: Within the necrosome, RIPK1 and RIPK3 undergo autophosphorylation and trans-phosphorylation, leading to their activation.[5] Activated RIPK3 then recruits and phosphorylates the pseudokinase MLKL.[5][8]

-

MLKL Oligomerization and Translocation: Phosphorylation of MLKL triggers its oligomerization and a conformational change that exposes its N-terminal four-helix bundle domain.[8][9] These MLKL oligomers then translocate to the plasma membrane.

-

Membrane Permeabilization and Cell Death: At the plasma membrane, MLKL oligomers disrupt membrane integrity by forming pores, leading to an influx of ions, cell swelling, and ultimately, cell lysis.[8][9]

Signaling Pathway Diagram

Caption: this compound-Induced Necroptosis Signaling Pathway.

Quantitative Data

The efficacy of this compound in inducing cell death, either alone or in combination with other agents, varies across different cell lines.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Notes |

| CCRF-CEM | T-cell ALL | 0.25 | Single agent |

| Karpas-299 | Anaplastic Large Cell Lymphoma | 1.6 | Single agent |

| Ba/F3-FLT3-ITD | Leukemia | ~0.5 | Single agent |

| MOLM13-luc+ | Leukemia | ~4 | Single agent |

| HNSCC cell lines | Head and Neck Squamous Cell Carcinoma | 32 - 95 | Single agent, HPV- cells showed lower IC50 than HPV+ |

Data compiled from multiple sources.[1][10]

Table 2: this compound-Induced Cell Death in Jurkat Cells (T-cell Leukemia)

| Treatment | % Dead Cells | Notes |

| This compound (10 µM) + TNFα (10 ng/mL) | Significant increase vs. single agents | In Wild-Type (WT) cells |

| This compound + TNFα + z-VAD (20 µM) in CASP3/7/6-deficient cells | ~51% | Necroptosis induction |

| This compound + TNFα + z-VAD + Nec-1 (20 µM) in CASP3/7/6-deficient cells | ~12% | Necroptosis inhibited by RIPK1 inhibitor |

Data adapted from a study on Jurkat cells.[7]

Experimental Protocols

Cell Viability Assays (MTS/MTT)

These colorimetric assays measure cell metabolic activity to determine cell viability.

Protocol (MTS):

-

Cell Plating: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Compound Treatment: Treat cells with this compound and/or other compounds (e.g., TNFα, z-VAD-fmk) at various concentrations. Include untreated and vehicle-only controls.

-

Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

MTS Reagent Addition: Add 20 µL of MTS reagent to each well.[11][12]

-

Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[12]

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Detection of Necroptosis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This method distinguishes between viable, apoptotic, and necroptotic/necrotic cells.

Protocol:

-

Cell Treatment: Treat cells in culture plates with this compound, TNFα, and z-VAD-fmk to induce necroptosis.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and combine with the supernatant.

-

Washing: Wash cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 2-5 µL of Propidium Iodide (PI) solution.[13]

-

Incubation: Incubate for 15 minutes at room temperature in the dark.[13][14]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

-

Viable cells: Annexin V-negative, PI-negative.

-

Early apoptotic cells: Annexin V-positive, PI-negative.

-

Necroptotic/Late apoptotic cells: Annexin V-positive, PI-positive.

-

Western Blot Analysis of Necroptotic Markers

This technique is used to detect the expression and phosphorylation of key proteins in the necroptosis pathway.

Protocol:

-

Protein Extraction: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on an 8-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:

-

Phospho-RIPK1

-

RIPK1

-

Phospho-RIPK3

-

RIPK3

-

Phospho-MLKL[5]

-

MLKL

-

GAPDH or β-actin (as a loading control)

-

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Experimental Workflow Diagram

Caption: Workflow for investigating this compound-induced necroptosis.

Conclusion

This compound is a potent IAP antagonist that can effectively induce necroptosis in cancer cells, offering a valuable therapeutic strategy to overcome apoptosis resistance. The induction of necroptosis by this compound is critically dependent on the RIPK1-RIPK3-MLKL signaling axis and is often potentiated by the inhibition of caspases. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to investigate and harness the necroptotic potential of this compound and other Smac mimetics in pre-clinical and clinical settings. A thorough understanding of this pathway is essential for the rational design of combination therapies and the identification of predictive biomarkers for patient stratification.

References

- 1. This compound | IAP inhibitor | Mechanism | Concentration [selleckchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Key necroptotic proteins are required for Smac mimetic-mediated sensitization of cholangiocarcinoma cells to TNF-α and chemotherapeutic gemcitabine-induced necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Induction of Necroptosis in Human Breast Cancer Drug-Resistant Cells by SMAC Analog this compound After Caspase Inhibition Requires RIP3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Smac mimetics and TRAIL cooperate to induce MLKL-dependent necroptosis in Burkitt's lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The SMAC mimetic, LCL-161, reduces survival in aggressive MYC-driven lymphoma while promoting susceptibility to endotoxic shock - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Characterization of RIPK3-mediated phosphorylation of the activation loop of MLKL during necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterization of RIPK3-mediated phosphorylation of the activation loop of MLKL during necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound, a SMAC mimetic, Preferentially Radiosensitizes Human Papillomavirus Negative Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. broadpharm.com [broadpharm.com]

- 13. Annexin V Staining Protocol [bdbiosciences.com]

- 14. 2024.sci-hub.box [2024.sci-hub.box]

LCL161's Dichotomous Impact on NF-κB Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LCL161, a potent Smac mimetic and inhibitor of apoptosis (IAP) antagonist, has demonstrated significant anti-tumor activity in various preclinical and clinical settings.[1][2][3] Its primary mechanism of action involves the degradation of cellular inhibitor of apoptosis proteins 1 and 2 (cIAP1 and cIAP2), leading to profound and often opposing effects on the canonical and non-canonical NF-κB signaling pathways.[4][5] This technical guide provides an in-depth analysis of this compound's effects on these crucial signaling cascades, presenting quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction to this compound and NF-κB Signaling

This compound is a small molecule that mimics the endogenous IAP antagonist, Smac/DIABLO.[5] It binds with high affinity to the BIR domains of cIAP1 and cIAP2, triggering their auto-ubiquitination and subsequent proteasomal degradation.[5][6] IAPs are critical regulators of cell death and inflammation, primarily through their E3 ubiquitin ligase activity that modulates signaling complexes in pathways such as the NF-κB pathway.

The NF-κB family of transcription factors plays a pivotal role in regulating immune and inflammatory responses, cell survival, and proliferation.[3] There are two major NF-κB signaling pathways:

-

The Canonical Pathway: Typically activated by pro-inflammatory cytokines like TNFα and IL-1β, this pathway involves the activation of the IKKβ-containing IKK complex, leading to the phosphorylation and degradation of IκBα. This releases the p50-RelA (p65) heterodimer to translocate to the nucleus and activate gene transcription.[3][7]

-

The Non-Canonical Pathway: Activated by a subset of TNF receptor superfamily members, this pathway is dependent on the stabilization of NF-κB-inducing kinase (NIK).[8] In resting cells, NIK is targeted for degradation by a complex containing TRAF2, TRAF3, cIAP1, and cIAP2.[8][9] Upon pathway activation, this complex is disrupted, leading to NIK accumulation, IKKα activation, and the processing of the p100 precursor to the active p52 subunit, which then forms a heterodimer with RelB.[8]

This compound's Effect on the Non-Canonical NF-κB Pathway

This compound is a potent activator of the non-canonical NF-κB pathway.[10] By inducing the degradation of cIAP1 and cIAP2, this compound disrupts the NIK destruction complex, leading to the stabilization and accumulation of NIK.[11] This, in turn, triggers the downstream signaling cascade, resulting in the processing of p100 to p52 and the activation of p52/RelB-mediated transcription.[6][10]

Quantitative Data: this compound-Induced Non-Canonical NF-κB Activation

| Cell Line | This compound Concentration | Time Point | Observed Effect | Reference |

| Human Myeloma Cell Lines | Not specified | Not specified | Induction of p100 to p52 processing. | [6] |

| Engineered BCMA-specific human TAC T cells | 0.625 µM | 24 - 72 hours | Potentiated processing of NF-κB2 p100 to p52. | [10][12] |

| Eμ-Myc lymphomas, MDA-MB-231, HT1080 | 2 µM | 2 hours | Activation of NF-κB, assessed by phosphorylated p65. | [4] |

This compound's Effect on the Canonical NF-κB Pathway

The effect of this compound on the canonical NF-κB pathway is more complex and context-dependent. While not a direct activator, this compound can sensitize cells to TNFα-induced apoptosis, a process intricately linked to the canonical pathway.[10] The degradation of cIAP1/2 by this compound prevents the K63-linked ubiquitination of RIP1, a key step in the formation of the canonical NF-κB-activating complex.[11] This shifts the cellular response to TNFα from pro-survival NF-κB activation towards the formation of a pro-apoptotic complex containing RIP1, FADD, and caspase-8.[11]

Quantitative Data: this compound's Modulation of Apoptosis and Cell Viability

| Cell Line | This compound Concentration (IC50) | Treatment Condition | Observed Effect | Reference |

| HPV(-) HNSCC cells | 32 - 95 µM | Single agent | High resistance to this compound monotherapy. | [5] |

| HPV(+) HNSCC cells | Higher than HPV(-) cells | Single agent | Higher resistance compared to HPV(-) cells. | [5] |

| Non-small cell lung cancer (NSCLC) cells | Not specified | In combination with paclitaxel | Reduced cell viability and induced apoptosis. | [11] |

| Myeloma cell lines | 5 µM | In combination with TAC T cells | Enhanced killing of tumor cells. | [10] |

Signaling Pathway Diagrams

Caption: this compound's dual impact on NF-κB and apoptosis.

Experimental Protocols

Western Blotting for NF-κB Pathway Proteins

This protocol is designed to detect changes in the levels and post-translational modifications of key NF-κB pathway proteins following this compound treatment.

Methodology:

-

Cell Culture and Treatment: Plate cells at a density of 1 x 10^6 cells per well in a 6-well plate. Allow cells to adhere overnight. Treat cells with the desired concentrations of this compound (e.g., 0.625 µM, 2 µM) or vehicle control (DMSO) for the specified time points (e.g., 2, 24, 48, 72 hours).[4][12]

-

Cell Lysis: Wash cells twice with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (20-30 µg) onto a 4-20% polyacrylamide gel and separate by SDS-PAGE.[12]

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include those against:

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis: Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system. Quantify band intensities using densitometry software.[12]

Caption: Western Blotting Experimental Workflow.

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB in response to this compound treatment.

Methodology:

-

Cell Seeding and Transfection:

-

Cell Treatment: After 24 hours, treat the cells with this compound, TNFα (as a positive control for the canonical pathway), or vehicle control for the desired duration (e.g., 6-24 hours).[16]

-

Cell Lysis: Lyse the cells using the passive lysis buffer provided with the dual-luciferase reporter assay kit.[17]

-

Luciferase Assay:

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in NF-κB activity relative to the vehicle-treated control.

Caption: NF-κB Luciferase Reporter Assay Workflow.

Co-Immunoprecipitation (Co-IP)

This protocol is used to investigate the effect of this compound on protein-protein interactions within the NF-κB signaling complexes, such as the interaction between RIP1, TRADD, TRAF2, and cIAPs.[11]

Methodology:

-

Cell Treatment and Lysis: Treat cells with this compound and/or paclitaxel as described previously.[11] Lyse cells in a non-denaturing Co-IP lysis buffer.

-

Immunoprecipitation:

-

Pre-clear the cell lysates with protein A/G agarose beads.

-

Incubate the pre-cleared lysate with an antibody against the protein of interest (e.g., anti-RIP1) overnight at 4°C.

-

Add protein A/G agarose beads to pull down the antibody-protein complex.

-

-

Washing: Wash the beads several times with Co-IP lysis buffer to remove non-specific binding proteins.

-

Elution and Western Blotting: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluted proteins by Western blotting using antibodies against the suspected interacting partners (e.g., TRADD, TRAF2, cIAP1).

Conclusion

This compound exerts a profound and dichotomous influence on the NF-κB signaling network. Its primary action, the degradation of cIAP1 and cIAP2, robustly and consistently activates the non-canonical NF-κB pathway. Conversely, this same mechanism can inhibit canonical NF-κB signaling in response to stimuli like TNFα, thereby sensitizing cancer cells to apoptosis. This dual activity underscores the therapeutic potential of this compound, but also highlights the importance of understanding the specific NF-κB dependencies of a given cancer to predict its response. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the intricate effects of this compound and other IAP antagonists on NF-κB signaling in various disease contexts.

References

- 1. targetedonc.com [targetedonc.com]

- 2. Final results of a phase 2 clinical trial of this compound, an oral SMAC mimetic for patients with myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The NF-κB Pharmacopeia: Novel Strategies to Subdue an Intractable Target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound, a SMAC mimetic, Preferentially Radiosensitizes Human Papillomavirus Negative Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. IAP antagonists induce anti-tumor immunity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The non-canonical NF-κB pathway in immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Non-canonical NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. TRAF2 Must Bind to Cellular Inhibitors of Apoptosis for Tumor Necrosis Factor (TNF) to Efficiently Activate NF-κB and to Prevent TNF-induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | this compound enhances expansion and survival of engineered anti-tumor T cells but is restricted by death signaling [frontiersin.org]

- 11. This compound increases paclitaxel-induced apoptosis by degrading cIAP1 and cIAP2 in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound enhances expansion and survival of engineered anti-tumor T cells but is restricted by death signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 15. Luciferase reporter assay for NF-kB activation automated by an open-source liquid handling platform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. indigobiosciences.com [indigobiosciences.com]

- 17. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

Chemical structure and properties of LCL161 (NVP-LCL161)

An In-depth Overview of the Chemical Structure, Properties, and Mechanism of Action of a Promising IAP Inhibitor

This technical guide provides a comprehensive overview of LCL161 (also known as NVP-LCL161), a potent, orally bioavailable small molecule antagonist of the Inhibitor of Apoptosis Proteins (IAPs). This compound is a second mitochondrial-derived activator of caspases (SMAC) mimetic that has shown significant potential in preclinical and clinical studies for the treatment of various cancers. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the chemical structure, physicochemical properties, mechanism of action, and key experimental findings related to this compound.

Chemical Structure and Physicochemical Properties

This compound is a synthetic organic molecule with a complex chemical structure. Its systematic IUPAC name is (S)-N-((S)-1-cyclohexyl-2-((S)-2-(4-(4-fluorobenzoyl)thiazol-2-yl)pyrrolidin-1-yl)-2-oxoethyl)-2-(methylamino)propanamide.[1] The key chemical and physical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 1005342-46-0 | [1][2] |

| Molecular Formula | C₂₆H₃₃FN₄O₃S | [1][2] |

| Molecular Weight | 500.63 g/mol | [1][2] |

| IUPAC Name | (S)-N-((S)-1-cyclohexyl-2-((S)-2-(4-(4-fluorobenzoyl)thiazol-2-yl)pyrrolidin-1-yl)-2-oxoethyl)-2-(methylamino)propanamide | [1] |

| SMILES | C--INVALID-LINK--C(=O)N2CCC[C@H]2C3=NC(=CS3)C(=O)C4=CC=C(C=C4)F">C@@HNC | [3] |

| Solubility | DMF: 30 mg/mLDMSO: 20 mg/mLEthanol: 20 mg/mL | [4] |

| Appearance | Crystalline solid | [4] |

| Storage | -20°C | [4] |

Mechanism of Action: Targeting the IAP Family

This compound functions as a SMAC mimetic, targeting the IAP family of proteins, which are frequently overexpressed in cancer cells and contribute to therapeutic resistance by inhibiting apoptosis.[1][5] The primary targets of this compound are cellular IAP1 (cIAP1) and cIAP2, as well as X-linked IAP (XIAP).[6]

By binding to the BIR (Baculoviral IAP Repeat) domains of cIAP1 and cIAP2, this compound induces their auto-ubiquitination and subsequent proteasomal degradation.[6] This degradation of cIAPs has two major downstream consequences:

-

Activation of the Non-Canonical NF-κB Pathway: The degradation of cIAPs leads to the stabilization of NIK (NF-κB-inducing kinase), which in turn activates the non-canonical NF-κB signaling pathway. This pathway activation can lead to the production of pro-inflammatory cytokines like TNFα, which can contribute to an anti-tumor immune response.

-

Induction of Apoptosis: By promoting the degradation of cIAPs and inhibiting XIAP, this compound removes the brakes on caspase activation. This sensitizes cancer cells to apoptotic stimuli, leading to programmed cell death. In the presence of TNFα, the degradation of cIAPs allows for the formation of the ripoptosome complex (containing RIPK1, FADD, and pro-caspase-8), leading to caspase-8 activation and subsequent execution of apoptosis.[7]

The signaling pathway of this compound's mechanism of action is depicted in the diagram below.

Caption: this compound signaling pathway leading to apoptosis.

Pharmacokinetics and Pharmacodynamics

A first-in-human phase I clinical trial in patients with advanced solid tumors provided key insights into the pharmacokinetic (PK) and pharmacodynamic (PD) profile of this compound.[8]

| Parameter | Description | Reference |

| Administration | Oral, once weekly | [8] |

| Absorption | Rapidly absorbed | [8] |

| Formulation | Tablet formulation was better tolerated than the solution | [8] |

| Dose Limiting Toxicity | Cytokine release syndrome (CRS) | [8] |

| Recommended Phase II Dose | 1800 mg, once weekly | [8] |

| Pharmacodynamic Effect | Induced degradation of cIAP1 in blood, skin, and tumor tissue; Increased circulating cytokine levels | [8] |

Preclinical In Vitro and In Vivo Efficacy

This compound has demonstrated significant anti-tumor activity in a wide range of preclinical models, both as a single agent and in combination with other anti-cancer therapies.

In Vitro Activity

The half-maximal inhibitory concentration (IC50) of this compound has been determined in various cancer cell lines, highlighting its differential sensitivity across different tumor types.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Ba/F3-FLT3-ITD | Leukemia | ~0.5 | [9] |

| MOLM13-luc+ | Leukemia | ~4 | [9] |

| Ba/F3-D835Y | Leukemia | ~0.05 | [9] |

| CCRF-CEM | T-cell ALL | 0.25 | [9] |

| Karpas-299 | Anaplastic Large Cell Lymphoma | 1.6 | [9] |

| Hep3B | Hepatocellular Carcinoma | 10.23 | [10] |

| PLC5 | Hepatocellular Carcinoma | 19.19 | [10] |

Combination Therapy

This compound has shown synergistic or additive effects when combined with various chemotherapeutic agents and targeted therapies.

| Combination Agent | Cancer Type | Effect | Reference |

| Paclitaxel | Non-Small Cell Lung Cancer | Synergistic induction of apoptosis | [7] |

| Radiotherapy | HPV-negative Head and Neck Squamous Cell Carcinoma | Enhanced radiosensitization and tumor regression | [1] |

| PKC412 (Midostaurin) | FLT3-ITD Leukemia | Significantly more killing of cells than either agent alone | [9] |

| Doxorubicin / Cytarabine | Leukemia | Additive effects | [9] |

In Vivo Efficacy

In vivo studies using xenograft models have confirmed the anti-tumor activity of this compound. For instance, in a mouse xenograft model of HPV-negative head and neck squamous cell carcinoma, the combination of this compound with radiotherapy led to dramatic tumor regression.[1] This was accompanied by pharmacodynamic evidence of cIAP1 degradation and apoptosis activation within the tumors.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key experiments used to characterize the activity of this compound.

Western Blot Analysis for cIAP1 Degradation

This protocol outlines the steps to assess the degradation of cIAP1 in cancer cells following treatment with this compound.

Caption: Workflow for Western Blot analysis.

Protocol Details:

-

Cell Culture and Treatment: Plate cancer cells at a suitable density and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound for the specified duration.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against cIAP1 (e.g., at a 1:1000 dilution) overnight at 4°C. After washing, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system. A loading control, such as β-actin or GAPDH, should be used to ensure equal protein loading.[7]

Apoptosis Assay by Flow Cytometry

This protocol describes the use of Annexin V and Propidium Iodide (PI) staining to quantify apoptosis in cells treated with this compound.

Protocol Details:

-

Cell Seeding and Treatment: Seed cells in 6-well plates at a density of approximately 3 x 10⁵ cells per well and allow them to attach.[1] Treat the cells with this compound alone or in combination with another agent (e.g., radiation) for the desired time (e.g., 24-48 hours).[1]

-

Cell Harvesting and Staining: Harvest the cells, including any floating cells in the medium, by trypsinization and centrifugation. Wash the cells with cold PBS.

-

Resuspend the cell pellet in 1X Annexin-binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[7]

Cell Viability (MTT) Assay for IC50 Determination

The MTT assay is a colorimetric assay used to assess cell metabolic activity and can be used to determine the IC50 of a compound.

Protocol Details:

-

Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium and incubate overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO). Incubate the plate for a specified period (e.g., 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of this compound that causes 50% inhibition of cell viability, can be determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[11]

Conclusion

This compound is a promising SMAC mimetic with a well-defined mechanism of action that involves the degradation of cIAPs, leading to the activation of apoptotic pathways in cancer cells. Its oral bioavailability and demonstrated preclinical efficacy, both as a single agent and in combination therapies, have positioned it as a valuable candidate for further clinical investigation. This technical guide provides a solid foundation for researchers and drug development professionals to understand the core chemical, biological, and pharmacological properties of this compound, facilitating its continued exploration in the quest for more effective cancer treatments.

References

- 1. This compound, a SMAC mimetic, Preferentially Radiosensitizes Human Papillomavirus Negative Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lcl-161 | C26H33FN4O3S | CID 24737642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. raybiotech.com [raybiotech.com]

- 4. caymanchem.com [caymanchem.com]

- 5. medkoo.com [medkoo.com]

- 6. mdpi.com [mdpi.com]

- 7. This compound increases paclitaxel-induced apoptosis by degrading cIAP1 and cIAP2 in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound | IAP inhibitor | Mechanism | Concentration [selleckchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

LCL161's Binding Affinity for XIAP, cIAP1, and cIAP2: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the binding affinity and mechanism of action of LCL161, a small molecule SMAC mimetic, with respect to the Inhibitor of Apoptosis Proteins (IAPs) XIAP, cIAP1, and cIAP2. This document is intended for researchers, scientists, and drug development professionals working in the field of oncology and apoptosis.

Quantitative Binding Affinity of this compound

This compound is a potent pan-IAP inhibitor that demonstrates high-affinity binding to XIAP, cIAP1, and cIAP2. The binding of this compound to the Baculoviral IAP Repeat (BIR) domains of these proteins antagonizes their anti-apoptotic functions. The quantitative binding affinities, as determined by various in vitro assays, are summarized below. It is important to note that the specific values may vary depending on the experimental conditions and assay format.

| Target Protein | Binding Affinity Metric | Value (nM) | Cell Line/System | Reference |

| XIAP | IC50 | 35 | HEK293 cells | [1] |

| cIAP1 | IC50 | 0.4 | MDA-MB-231 cells | [1] |

| cIAP1 (BIR3 domain) | Ki | 16 | N/A | [2] |

| cIAP2 (BIR3 domain) | Ki | 85 | N/A | [2] |

Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Ki (inhibition constant) is an indication of how potent an inhibitor is; it is the concentration required to produce half-maximum inhibition.

One study suggests that this compound is a pan-IAP inhibitor with similar affinities to XIAP, cIAP1, and cIAP2, although specific comparative values were not provided in that source[3]. The available data indicates a significantly higher affinity of this compound for cIAP1 compared to XIAP.

Experimental Protocols

The determination of this compound's binding affinity for IAP proteins is typically achieved through biophysical and biochemical assays such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Surface Plasmon Resonance (SPR).

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET is a robust, homogeneous assay format suitable for high-throughput screening of protein-protein interactions.

Objective: To quantify the binding of this compound to the BIR domains of XIAP, cIAP1, and cIAP2 by measuring the disruption of a FRET signal between a labeled IAP protein and a labeled SMAC-derived peptide.

Materials:

-

Recombinant human IAP proteins (XIAP, cIAP1, cIAP2) with a tag (e.g., GST or His).

-

SMAC-derived peptide labeled with an acceptor fluorophore (e.g., fluorescein).

-

Antibody against the IAP protein tag, labeled with a donor fluorophore (e.g., Terbium cryptate).

-

This compound compound.

-

Assay buffer (e.g., phosphate-buffered saline with 0.05% Tween-20).

-

Microplates (e.g., 384-well, black, low-volume).

-

TR-FRET-compatible plate reader.

Procedure:

-

Reagent Preparation: Prepare serial dilutions of this compound in assay buffer. Prepare a mixture of the tagged IAP protein and the labeled SMAC peptide in assay buffer. Prepare the labeled antibody in assay buffer.

-

Assay Reaction: To the microplate wells, add the this compound dilutions. Subsequently, add the IAP protein/SMAC peptide mixture. Finally, add the labeled antibody to initiate the binding reaction.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Signal Detection: Measure the TR-FRET signal using a plate reader. The donor fluorophore is excited at its specific wavelength (e.g., 340 nm for Terbium), and emission is read at both the donor and acceptor wavelengths (e.g., 620 nm for Terbium and 665 nm for the acceptor).

-

Data Analysis: The TR-FRET signal is typically expressed as the ratio of the acceptor to donor emission. The data is then plotted as the FRET ratio against the logarithm of the this compound concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve. The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Km of the protein-peptide interaction is known.

Surface Plasmon Resonance (SPR) Assay

SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions.

Objective: To determine the kinetic parameters (association and dissociation rates) and the equilibrium dissociation constant (Kd) of the interaction between this compound and IAP proteins.

Materials:

-

SPR instrument (e.g., Biacore).

-

Sensor chip (e.g., CM5).

-

Recombinant human IAP proteins (XIAP, cIAP1, cIAP2).

-

This compound compound.

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0).

-

Running buffer (e.g., HBS-EP+).

-

Amine coupling kit (EDC, NHS, ethanolamine).

Procedure:

-

Ligand Immobilization: The IAP protein (ligand) is immobilized on the sensor chip surface via amine coupling. This involves activating the carboxymethylated dextran surface with a mixture of EDC and NHS, injecting the IAP protein solution, and then deactivating any remaining active esters with ethanolamine. A reference flow cell is typically prepared by performing the activation and deactivation steps without protein injection.

-

Analyte Injection: A series of concentrations of this compound (analyte) in running buffer are injected over the immobilized IAP protein surface and the reference flow cell at a constant flow rate.

-

Data Collection: The binding of this compound to the IAP protein is monitored in real-time as a change in the SPR signal (measured in response units, RU). The association phase is observed during the injection of this compound, and the dissociation phase is monitored as the running buffer flows over the chip after the injection.

-

Surface Regeneration: After each binding cycle, the sensor chip surface is regenerated by injecting a solution that disrupts the interaction (e.g., a low pH buffer or a high salt concentration) to remove the bound this compound.

-

Data Analysis: The sensorgrams (plots of RU versus time) are corrected for non-specific binding by subtracting the signal from the reference flow cell. The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding). The equilibrium dissociation constant (Kd) is then calculated as the ratio of kd/ka.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action: cIAP1/2 Degradation and NF-κB Activation

This compound's primary mechanism of action against cIAP1 and cIAP2 involves inducing their auto-ubiquitination and subsequent degradation by the proteasome. This degradation removes the inhibitory effect of cIAPs on the non-canonical NF-κB pathway, leading to the stabilization and activation of NIK (NF-κB-inducing kinase). Activated NIK then phosphorylates and activates IKKα, which in turn phosphorylates p100, leading to its processing into the active p52 subunit. The p52 subunit then translocates to the nucleus with RelB to activate the transcription of target genes, including TNFα.

Caption: this compound induces cIAP1/2 degradation, leading to non-canonical NF-κB activation and TNFα production.

This compound-Induced Apoptosis via TNFα Signaling

The TNFα produced as a result of NF-κB activation can then act in an autocrine or paracrine manner to induce apoptosis. TNFα binds to its receptor, TNFR1, which recruits a signaling complex including TRADD, TRAF2, and RIPK1. In the absence of cIAP1/2, RIPK1 is not ubiquitinated and is stabilized. This allows for the formation of a secondary complex, often referred to as Complex II, which consists of RIPK1, FADD, and pro-caspase-8. The proximity of pro-caspase-8 molecules in this complex leads to their auto-activation, initiating a caspase cascade that culminates in apoptosis.

Caption: this compound promotes TNFα-mediated apoptosis by preventing cIAP-mediated inhibition of Complex II formation.

General Experimental Workflow for Binding Affinity Determination

The following diagram illustrates a generalized workflow for determining the binding affinity of a small molecule inhibitor, such as this compound, to a target protein using either TR-FRET or SPR.

Caption: A generalized workflow for determining small molecule-protein binding affinity using TR-FRET or SPR.

References

LCL161: A Technical Guide to its Impact on Caspase Activation Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

LCL161, a potent and orally bioavailable small molecule SMAC (Second Mitochondria-derived Activator of Caspases) mimetic, has emerged as a promising agent in oncology. By targeting Inhibitor of Apoptosis Proteins (IAPs), this compound effectively modulates programmed cell death, primarily through the activation of caspase cascades. This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its intricate interplay with both the intrinsic and extrinsic caspase activation pathways. Detailed experimental protocols, quantitative data, and signaling pathway visualizations are presented to offer a comprehensive resource for researchers in the field of cancer therapeutics and drug development.

Introduction to this compound and Inhibitor of Apoptosis Proteins (IAPs)

This compound is a peptidomimetic that functionally mimics the N-terminal tetrapeptide of mature SMAC/Diablo, enabling it to bind to the Baculovirus IAP Repeat (BIR) domains of IAP proteins.[1][2] IAPs, including X-linked IAP (XIAP), cellular IAP1 (cIAP1), and cellular IAP2 (cIAP2), are a family of endogenous proteins that act as key negative regulators of apoptosis.[2][3] They achieve this by either directly binding to and inhibiting caspases or by mediating protein ubiquitination to suppress pro-apoptotic signaling.[4][5] Many cancer cells overexpress IAPs, contributing to their survival and resistance to therapy.[2][3] this compound's primary mechanism of action involves antagonizing these IAPs, thereby lowering the threshold for apoptosis and promoting cancer cell death.[6][7]

The Two Major Caspase Activation Pathways

Apoptosis is executed by a family of cysteine-aspartic proteases known as caspases. These enzymes are present as inactive zymogens (pro-caspases) and are activated through a proteolytic cascade. Two principal pathways lead to caspase activation: the extrinsic and the intrinsic pathways.[8][9][10]

-

The Extrinsic (Death Receptor) Pathway: This pathway is initiated by the binding of extracellular death ligands, such as Tumor Necrosis Factor-alpha (TNF-α) or Fas Ligand (FasL), to their cognate death receptors on the cell surface.[8] This ligation leads to the recruitment of adaptor proteins, like FADD (Fas-Associated Death Domain), which in turn recruits pro-caspase-8 to form the Death-Inducing Signaling Complex (DISC).[9][11] Within the DISC, pro-caspase-8 molecules undergo proximity-induced auto-activation, leading to the activation of downstream effector caspases, such as caspase-3 and -7.[10]

-

The Intrinsic (Mitochondrial) Pathway: This pathway is triggered by various intracellular stresses, including DNA damage, growth factor withdrawal, and oxidative stress.[8] These stimuli lead to the permeabilization of the outer mitochondrial membrane and the release of pro-apoptotic factors, most notably cytochrome c.[9] In the cytosol, cytochrome c binds to Apaf-1 (Apoptotic protease-activating factor 1), which then recruits pro-caspase-9 to form the apoptosome.[9] This complex facilitates the activation of caspase-9, which subsequently activates effector caspases.[10]

This compound's Mechanism of Action on Caspase Pathways

This compound impacts both the extrinsic and intrinsic caspase pathways by targeting different IAP family members.

Potentiation of the Extrinsic Pathway through cIAP1/2 Degradation

This compound binds with high affinity to the BIR domains of cIAP1 and cIAP2.[12] This binding induces a conformational change that triggers their E3 ubiquitin ligase activity, leading to their auto-ubiquitination and subsequent proteasomal degradation.[7][12] The degradation of cIAP1 and cIAP2 has a profound effect on the TNF-α signaling pathway. In the absence of cIAP1/2, Receptor-Interacting Protein Kinase 1 (RIPK1), a key signaling molecule downstream of the TNF receptor, is no longer ubiquitinated.[11] This non-ubiquitinated RIPK1 can then associate with FADD and pro-caspase-8 to form a pro-apoptotic complex, leading to the activation of caspase-8 and the extrinsic apoptotic cascade.[4][11]

References

- 1. Annexin V Staining Protocol [bdbiosciences.com]

- 2. researchgate.net [researchgate.net]

- 3. ulab360.com [ulab360.com]

- 4. This compound increases paclitaxel-induced apoptosis by degrading cIAP1 and cIAP2 in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 6. targetedonc.com [targetedonc.com]

- 7. Final results of a phase 2 clinical trial of this compound, an oral SMAC mimetic for patients with myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Final results of a phase 2 clinical trial of this compound, an oral SMAC mimetic for patients with myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Caspase-Glo® 3/7 Assay Protocol [promega.kr]

- 10. researchgate.net [researchgate.net]

- 11. Combination of IAP Antagonists and TNF-α-Armed Oncolytic Viruses Induce Tumor Vascular Shutdown and Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ashpublications.org [ashpublications.org]

Foundational Research on LCL161 in Cancer Cell Lines: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the foundational preclinical research on LCL161, a second-generation, orally bioavailable SMAC (Second Mitochondria-derived Activator of Caspases) mimetic. This compound targets the Inhibitor of Apoptosis Protein (IAP) family, representing a promising strategy to overcome resistance to apoptosis in cancer cells. This document summarizes its mechanism of action, quantitative efficacy data across various cancer cell lines, detailed experimental protocols, and key signaling pathways.

Core Mechanism of Action

This compound is a monovalent SMAC mimetic that functions as a pan-IAP inhibitor.[1][2] Its primary mechanism involves binding with high affinity to the BIR3 (Baculovirus IAP Repeat) domains of cellular IAP1 (cIAP1) and cIAP2, as well as binding to X-linked IAP (XIAP).[1][2][3] This interaction initiates a cascade of events that ultimately promotes cancer cell death.

The key steps are:

-

IAP Binding and Degradation : this compound binding to cIAP1 and cIAP2 induces their rapid auto-ubiquitination and subsequent degradation by the proteasome.[1][2][4]

-

NF-κB Pathway Activation : The degradation of cIAPs, which are negative regulators of the NF-κB pathway, leads to the activation of the non-canonical NF-κB signaling cascade.[1][5]

-

Induction of TNF-α : Activation of NF-κB signaling results in the production and secretion of Tumor Necrosis Factor-alpha (TNF-α).[1][4]

-

Promotion of Apoptosis : In the presence of TNF-α and the absence of cIAP1/2, a pro-apoptotic complex (containing RIPK1, FADD, and Caspase-8) is formed, leading to the activation of the extrinsic apoptosis pathway.[4][6] this compound also prevents XIAP from inhibiting caspases, further lowering the threshold for apoptosis.[2]

-

Induction of Necroptosis : In some cellular contexts, this compound can also induce programmed necrosis, or necroptosis, through the RIP1/RIP3/MLKL signaling pathway.[1]

References

- 1. mdpi.com [mdpi.com]

- 2. This compound, a SMAC mimetic, Preferentially Radiosensitizes Human Papillomavirus Negative Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Facebook [cancer.gov]

- 4. IAP antagonists induce anti-tumor immunity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | IAP inhibitor | Mechanism | Concentration [selleckchem.com]

- 6. This compound increases paclitaxel-induced apoptosis by degrading cIAP1 and cIAP2 in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

LCL161 Protocol for In Vitro Cell Culture Studies: An Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction